molecular formula C11H4F3N B12602784 5,6,7-Trifluoronaphthalene-2-carbonitrile CAS No. 874817-33-1

5,6,7-Trifluoronaphthalene-2-carbonitrile

Cat. No.: B12602784
CAS No.: 874817-33-1
M. Wt: 207.15 g/mol
InChI Key: XYIHEFLVUNNGHS-UHFFFAOYSA-N
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Description

5,6,7-Trifluoronaphthalene-2-carbonitrile: is an organic compound with the molecular formula C₁₁H₄F₃N and a molecular weight of 207.15 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the naphthalene ring and a nitrile group at the second position. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of naphthalene derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide or sodium cyanide .

Industrial Production Methods: In an industrial setting, the production of 5,6,7-Trifluoronaphthalene-2-carbonitrile may involve large-scale fluorination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trifluoronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry: 5,6,7-Trifluoronaphthalene-2-carbonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds . It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmaceutical intermediate . Its unique structure allows for the exploration of fluorinated analogs of biologically active molecules, which can exhibit improved pharmacokinetic properties .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials . Its fluorinated nature imparts desirable properties such as thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 5,6,7-Trifluoronaphthalene-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile , participating in reactions with nucleophiles. The fluorine atoms enhance the compound’s electrophilicity and lipophilicity , affecting its reactivity and interaction with biological molecules . These properties make it a valuable tool in the design of enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

  • 5,6,7-Trifluoronaphthalene-1-carbonitrile
  • 5,6,7-Trifluoronaphthalene-3-carbonitrile
  • 5,6,7-Trifluoronaphthalene-4-carbonitrile

Comparison: Compared to its analogs, 5,6,7-Trifluoronaphthalene-2-carbonitrile is unique due to the position of the nitrile group, which influences its chemical reactivity and biological activity . The specific placement of the nitrile group at the second position can result in different steric and electronic effects , making it distinct in terms of its synthetic utility and application potential .

Properties

CAS No.

874817-33-1

Molecular Formula

C11H4F3N

Molecular Weight

207.15 g/mol

IUPAC Name

5,6,7-trifluoronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H4F3N/c12-9-4-7-3-6(5-15)1-2-8(7)10(13)11(9)14/h1-4H

InChI Key

XYIHEFLVUNNGHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1C#N)F)F)F

Origin of Product

United States

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